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Compound of Interest

Compound Name: 3-Ethylhexan-2-one

Cat. No.: B13584170 Get Quote

This technical guide provides a comprehensive overview of 3-Ethylhexan-2-one, tailored for

researchers, scientists, and professionals in drug development. It covers the nomenclature,

physicochemical properties, a generalized synthesis protocol, and key analytical characteristics

of the compound.

Nomenclature and Identification
The compound with the chemical structure C8H16O is systematically named according to the

International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-ethylhexan-2-one[1]

Synonyms:

3-ethyl-2-hexanone[1]

SCHEMBL5377086[1]

SCHEMBL6367390[1]

SCHEMBL28614490[1]

AKOS010228257[1]

EN300-7187444[1]
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Physicochemical Properties
A summary of the key computed and experimental properties of 3-Ethylhexan-2-one is

presented in the table below. These properties are crucial for understanding the compound's

behavior in various experimental and biological systems.

Property Value Source

Molecular Formula C8H16O PubChem[1]

Molecular Weight 128.21 g/mol PubChem[1]

Boiling Point 157.5-158.5 °C (at 761 Torr) ChemicalBook[2]

XLogP3 2.2 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 128.120115130 Da PubChem[1]

Monoisotopic Mass 128.120115130 Da PubChem[1]

Topological Polar Surface Area 17.1 Å² PubChem[1]

CAS Number 6137-05-9 ChemicalBook[3]

Synthesis Protocol: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of 3-Ethylhexan-2-one is not

readily available in the searched literature, a general and plausible method involves the

alkylation of a ketone enolate. This standard organic chemistry procedure can be adapted to

produce the target compound. The logical workflow for this synthesis is outlined below.
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Caption: Generalized workflow for the synthesis of 3-Ethylhexan-2-one.

Experimental Methodology:

Enolate Formation: 2-Hexanone is dissolved in an anhydrous aprotic solvent (e.g.,

tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong, non-

nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate

the α-carbon, forming the lithium enolate. The reaction is stirred under an inert atmosphere

(e.g., argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture or

carbon dioxide.

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the

enolate solution. The reaction mixture is allowed to slowly warm to room temperature and

stirred for a sufficient period to ensure complete alkylation at the C-3 position.

Workup: The reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is typically

extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The

combined organic layers are then washed with brine, dried over an anhydrous drying agent

(e.g., magnesium sulfate or sodium sulfate), and filtered.

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting

crude product can be purified by fractional distillation to yield pure 3-Ethylhexan-2-one.
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Analytical Characterization: Mass Spectrometry
Fragmentation
Mass spectrometry is a critical technique for the identification and structural elucidation of

organic compounds. The fragmentation pattern of 3-Ethylhexan-2-one upon electron

ionization provides a characteristic fingerprint. The primary fragmentation pathways for ketones

involve α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is

broken.

α-Cleavage Pathways

3-Ethylhexan-2-one
(M+•, m/z = 128)

[CH3CO]+
m/z = 43

Path A

[C6H13]+
m/z = 85

Path A

[C2H5]+
m/z = 29

Path B

[C5H10CO]+
m/z = 99

Path B

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-Ethylhexan-2-one in mass

spectrometry.

In the mass spectrum of 3-Ethylhexan-2-one, two primary α-cleavage pathways are

anticipated:

Pathway A: Cleavage between the carbonyl carbon and the C-3 carbon, leading to the

formation of an acetyl cation ([CH3CO]+) with a mass-to-charge ratio (m/z) of 43, and a

hexyl radical.

Pathway B: Cleavage between the C-3 carbon and the ethyl group is less likely as a primary

fragmentation of the molecular ion but can contribute to the overall spectrum. A more

significant fragmentation would be the loss of the propyl group from the C-3 position, leading

to a fragment. However, the most prominent peaks are expected from the cleavage adjacent
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to the carbonyl group. The loss of the larger alkyl group (the rest of the hexan-2-one

backbone) can also occur, leading to a fragment with m/z 99. The formation of an ethyl

cation (m/z 29) is also possible.

The relative abundance of these fragment ions depends on their stability. The most stable

carbocation will typically yield the most intense peak in the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13584170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

